A Technical Guide to the Spectroscopic Characterization of a Fluvastatin Intermediate: (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde
A Technical Guide to the Spectroscopic Characterization of a Fluvastatin Intermediate: (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde
Introduction
This technical guide provides an in-depth analysis of the spectroscopic data for a key synthetic intermediate of the anti-cholesterol drug, Fluvastatin. It has come to our attention that the nomenclature for this class of compounds can be complex, and the requested topic, "spectroscopic data for 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde," does not correspond to a readily available substance in the scientific literature. However, extensive data exists for a structurally similar and pharmaceutically relevant compound, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde . This guide will focus on the comprehensive spectroscopic characterization of this verified compound, providing researchers, scientists, and drug development professionals with a detailed understanding of its structural features.
The elucidation of a molecule's structure is fundamental to understanding its chemical reactivity, pharmacological activity, and to ensure its identity and purity. In this guide, we will delve into the interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy data for this Fluvastatin intermediate. Each section will not only present the raw data but also provide expert interpretation, explaining the rationale behind the observed spectroscopic signals and their correlation to the molecule's architecture.
Molecular Structure
The compound of interest, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, possesses a core indole scaffold substituted at various positions. A 4-fluorophenyl group is attached to the C3 position of the indole ring, an isopropyl group is bonded to the indole nitrogen (N1), and an (E)-acrylaldehyde moiety is at the C2 position.
Caption: Molecular structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde.
Experimental Workflow for Spectroscopic Analysis
The characterization of a novel or synthesized compound follows a logical workflow to ensure data quality and comprehensive structural elucidation. The choice of spectroscopic methods and their parameters are critical for obtaining unambiguous results.
Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum of the title compound was recorded on a 400 MHz instrument using DMSO-d6 as the solvent.[1]
Experimental Rationale: The choice of a high-field instrument (400 MHz) enhances spectral dispersion, which is crucial for resolving complex multiplets in the aromatic region. DMSO-d6 is a common solvent for NMR analysis due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that does not interfere with the signals of interest.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.61 | d | 7.6 | 1H | Aldehyde proton (-CHO) |
| 7.95 | d | 16.0 | 1H | Vinylic proton (C7-H) |
| 7.70 - 7.78 | m | - | 8H | Aromatic protons (Ar-H) |
| 6.115 | dd | 16.0, 7.6 | 1H | Vinylic proton (C8-H) |
| 5.107 | m | - | 1H | Isopropyl methine proton (-CH) |
| 1.66 | s | - | 3H | Isopropyl methyl protons (-CH₃) |
| 1.64 | s | - | 3H | Isopropyl methyl protons (-CH₃) |
Data sourced from Kalalbandi & Seetharamappa (2013)[1]
Interpretation of the ¹H NMR Spectrum:
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Aldehyde Proton: The downfield signal at 9.61 ppm is characteristic of an aldehyde proton, which is significantly deshielded by the electronegative oxygen atom. Its multiplicity as a doublet (d) with a coupling constant of J = 7.6 Hz indicates that it is coupled to a single adjacent proton, the vinylic proton at C8.[1]
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Vinylic Protons: The two vinylic protons of the acrylaldehyde moiety appear as distinct signals. The proton at 7.95 ppm is a doublet with a large coupling constant of J = 16.0 Hz , which is typical for protons in a trans configuration on a double bond.[1] The other vinylic proton at 6.115 ppm appears as a doublet of doublets (dd). This is because it is coupled to both the other vinylic proton (J = 16.0 Hz) and the aldehyde proton (J = 7.6 Hz).[1]
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Aromatic Protons: The complex multiplet in the region of 7.70 - 7.78 ppm integrates to eight protons, corresponding to the protons on the indole ring and the 4-fluorophenyl ring.[1] The overlap of these signals makes individual assignment challenging without further 2D NMR experiments.
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Isopropyl Group: The isopropyl group gives rise to two signals. The methine proton (-CH) appears as a multiplet at 5.107 ppm . The six methyl protons (-CH₃) appear as two closely spaced singlets at 1.66 and 1.64 ppm .[1] The appearance as two singlets rather than a single doublet is unexpected and may be due to hindered rotation or specific conformational effects in the DMSO-d6 solvent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum was recorded on a 100 MHz instrument in CDCl₃.[2]
Experimental Rationale: The use of CDCl₃ as a solvent is common for ¹³C NMR as it is relatively inert and has a well-defined solvent peak. A 100 MHz instrument provides good resolution for distinguishing between the various carbon signals.
| Chemical Shift (δ) ppm | Assignment |
| 194.02 | Carbonyl carbon of the aldehyde group (C=O) |
| 162.62 | Carbon attached to fluorine (C-F) |
| 112.60 - 160.20 | Aromatic and vinylic carbons |
| 47.39 | Isopropyl methine carbon (-CH) |
| 21.37 | Isopropyl methyl carbons (-CH₃) |
Data sourced from Kalalbandi & Seetharamappa (2013)[2]
Interpretation of the ¹³C NMR Spectrum:
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Carbonyl Carbon: The most downfield signal at 194.02 ppm is unequivocally assigned to the carbonyl carbon of the aldehyde group. This region is characteristic for aldehyde and ketone carbonyls.[2]
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Carbon-Fluorine Coupling: The signal at 162.62 ppm is assigned to the carbon of the 4-fluorophenyl ring that is directly attached to the fluorine atom. This carbon experiences a strong deshielding effect from the electronegative fluorine and often appears as a doublet due to C-F coupling, though the multiplicity is not reported in the source.[2]
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Aromatic and Vinylic Carbons: A cluster of peaks between 112.60 and 160.20 ppm corresponds to the remaining aromatic carbons of the indole and 4-fluorophenyl rings, as well as the vinylic carbons of the acrylaldehyde moiety.[2]
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Isopropyl Carbons: The methine carbon of the isopropyl group is observed at 47.39 ppm , and the two equivalent methyl carbons appear at 21.37 ppm .[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of the title compound was recorded using a KBr pellet.[2]
Experimental Rationale: The KBr pellet method is a standard technique for obtaining the IR spectrum of a solid sample. The sample is finely ground with potassium bromide and pressed into a transparent disk, which is then placed in the path of the IR beam.
| Wavenumber (cm⁻¹) | Assignment |
| 1666.38 | Aldehyde carbonyl (C=O) stretching |
| 1610.45 | C=C stretching |
Data sourced from Kalalbandi & Seetharamappa (2013)[2]
Interpretation of the FT-IR Spectrum:
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Carbonyl Stretch: A strong absorption band at 1666.38 cm⁻¹ is characteristic of the C=O stretching vibration of a carbonyl group.[2] The position of this band is lower than that of a typical saturated aldehyde (around 1720-1740 cm⁻¹) due to the conjugation of the carbonyl group with the C=C double bond of the acrylaldehyde moiety. This conjugation delocalizes the pi electrons, weakening the C=O bond and lowering its stretching frequency.
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Alkene Stretch: The absorption at 1610.45 cm⁻¹ is attributed to the C=C stretching vibration of the vinylic group.[2]
For comparison, the IR spectrum of a simple indole-3-carboxaldehyde shows a carbonyl stretching band in the region of 1600-1645 cm⁻¹.[3]
Mass Spectrometry (MS)
While a full mass spectrum for the title compound is not detailed in the primary literature found, the molecular formula is C₂₀H₁₈FNO. The expected exact mass can be calculated to further confirm the identity of the compound in a mass spectrometry experiment. The molecular weight is approximately 319.36 g/mol . A high-resolution mass spectrometry (HRMS) experiment would be the definitive method to confirm the elemental composition.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data provides a self-validating system for the structural elucidation of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde. The chemical shifts, coupling constants, and characteristic absorption frequencies are all consistent with the proposed molecular structure. This guide serves as a valuable resource for scientists working on the synthesis and characterization of this important pharmaceutical intermediate and related heterocyclic compounds. The detailed interpretation of the spectroscopic data underscores the importance of these analytical techniques in modern drug discovery and development.
References
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Kalalbandi, V. and Seetharamappa, J. (2013) Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 148-154. [Link]
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Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Beilstein Journals. [Link]
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Kalalbandi, V. and Seetharamappa, J. (2013) Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Scientific Research Publishing. [Link]
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NIST. 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. [Link]
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Royal Society of Chemistry. Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2). [Link]
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PubChem. 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde. [Link]
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
